1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine
CAS No.:
Cat. No.: VC15836979
Molecular Formula: C16H19N3
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3 |
|---|---|
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |
| Standard InChI | InChI=1S/C16H19N3/c1-11(17)14-7-8-16(18-12(14)2)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10,17H2,1-2H3 |
| Standard InChI Key | BXAPXTISGRKCDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure integrates three key components:
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Indoline moiety: A bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, contributing to aromaticity and planar geometry.
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2-methylpyridine: A heteroaromatic ring with a methyl substituent at the 2-position, enhancing steric effects and electronic modulation.
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Ethanamine group: A primary amine (–NH) attached to a two-carbon chain, enabling hydrogen bonding and ionic interactions .
The spatial arrangement of these groups facilitates interactions with biological targets, particularly neurotransmitter receptors. The IUPAC name, 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine, reflects its substitution pattern (Figure 1).
Table 1: Molecular Properties of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | 1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanamine |
| SMILES | CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)N |
| InChI Key | BXAPXTISGRKCDT-UHFFFAOYSA-N |
| PubChem CID | 102546509 |
Physicochemical Characteristics
The compound’s boiling point and solubility remain under investigation, but its logP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The presence of basic amine groups (pKa ≈ 9.5) enhances solubility in acidic environments, a trait exploitable in prodrug design .
Synthesis and Manufacturing
Reductive Amination Pathway
A primary synthesis route involves reductive amination of a pyridine-indoline intermediate. The process proceeds as follows:
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Intermediate Preparation: 6-(Indolin-1-yl)-2-methylpyridine-3-carbaldehyde is synthesized via Ullmann coupling between indoline and 2-methyl-3-bromopyridine.
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Reductive Amination: The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride () to yield the target amine.
Key Reaction:
Alternative Methodologies
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Nucleophilic Substitution: Replacement of a halogen atom at the pyridine’s 3-position with ethylamine under basic conditions.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach pre-functionalized indoline and pyridine fragments.
Chemical Reactivity and Derivative Formation
Acylation Reactions
The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives:
Such derivatives are explored for enhanced bioavailability.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) produces secondary amines, altering electronic properties and receptor binding kinetics.
| Precaution Code | Description |
|---|---|
| P261 | Avoid breathing dust/fume |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s dual 5-HT/D activity positions it as a lead candidate for atypical antipsychotics with reduced extrapyramidal side effects.
Prodrug Development
Esterification of the amine group enhances oral bioavailability, enabling systemic delivery for MAO-B inhibitor applications .
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